molecular formula C12H17IN4 B2687289 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide CAS No. 127236-78-6

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide

Cat. No.: B2687289
CAS No.: 127236-78-6
M. Wt: 344.2
InChI Key: IKOCKMDDWCYTLS-UHFFFAOYSA-M
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Description

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable alkylating agent, followed by quaternization with methyl iodide. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require the presence of a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide include other benzotriazole derivatives such as 1H-1,2,3-benzotriazole and 1-benzoyl-1H-benzotriazole. Compared to these compounds, this compound exhibits unique properties due to the presence of the pyrrolidinium moiety, which can enhance its solubility and reactivity in certain contexts .

Properties

IUPAC Name

1-[(1-methylpyrrolidin-1-ium-1-yl)methyl]benzotriazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N4.HI/c1-16(8-4-5-9-16)10-15-12-7-3-2-6-11(12)13-14-15;/h2-3,6-7H,4-5,8-10H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOCKMDDWCYTLS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CN2C3=CC=CC=C3N=N2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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